molecular formula C17H16BrN3O2 B2656517 2-bromo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide CAS No. 2097888-60-1

2-bromo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide

Cat. No. B2656517
CAS RN: 2097888-60-1
M. Wt: 374.238
InChI Key: IKJJNACSFBMKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, have not been detailed in the available literature. Its molecular weight is 374.238.

Scientific Research Applications

Conformational Studies and Receptor Binding

Research on conformationally restricted analogues of remoxipride, a compound related to 2-bromo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide, has been conducted to evaluate their ability to inhibit dopamine D-2 receptor binding. These studies provide insights into the structure-activity relationships and the importance of conformational restrictions in enhancing receptor affinities, offering a path for the development of potential antipsychotic agents (Norman, Kelley, & Hollingsworth, 1993).

Solid State Conformations

Investigations into the solid state conformations of remoxipride hydrochloride and its analogues have been conducted, comparing their antidopaminergic effects in relation to dopamine receptor models. These studies reveal differences in the orientation of the carboxamide moiety and its impact on dopamine receptor blocking activity, highlighting the relevance of molecular conformation in drug-receptor interactions (Högberg et al., 1986).

Synthesis of Pyrrolidinone Derivatives

Research on the synthesis of pyrrolidinone derivatives, which share a core structure with 2-bromo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide, has been explored for their potential applications in various therapeutic areas. These synthetic methodologies contribute to the development of novel compounds with potential pharmacological activities (Bennett, Prodger, & Pattenden, 2007).

Antidopaminergic Properties

Studies on benzamides, including analogues of 2-bromo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide, have explored their antidopaminergic properties. These research efforts aim to understand the molecular basis of their interactions with dopamine receptors, providing valuable information for the design of antipsychotic medications (Högberg et al., 1990).

Novel Progesterone Receptor Modulators

Synthesis and characterization of novel compounds with potential as nonsteroidal progesterone receptor modulators have been explored. These studies include the development of complex synthetic routes and characterization techniques, contributing to the field of reproductive medicine (Xiao Yong-mei, 2013).

Future Directions

The future directions for research on this compound could include further evaluation of its anti-tubercular activity, investigation of its mechanism of action, and exploration of its potential applications in other areas of medicinal chemistry .

properties

IUPAC Name

2-bromo-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2/c18-15-5-2-1-4-14(15)17(23)20-10-12-8-13(11-19-9-12)21-7-3-6-16(21)22/h1-2,4-5,8-9,11H,3,6-7,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJJNACSFBMKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.